molecular formula C8H10Cl2N2O2 B13880637 3,6-Dichloro-4,5-bis(methoxymethyl)pyridazine CAS No. 945599-39-3

3,6-Dichloro-4,5-bis(methoxymethyl)pyridazine

Cat. No.: B13880637
CAS No.: 945599-39-3
M. Wt: 237.08 g/mol
InChI Key: SLFZVMYSLFHYDV-UHFFFAOYSA-N
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Description

3,6-Dichloro-4,5-bis(methoxymethyl)pyridazine is a heterocyclic compound belonging to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two chlorine atoms at positions 3 and 6, and two methoxymethyl groups at positions 4 and 5. Pyridazines are known for their diverse pharmacological activities and are used in various fields, including medicinal chemistry and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-4,5-bis(methoxymethyl)pyridazine typically involves the chlorination of pyridazine derivatives followed by the introduction of methoxymethyl groups. One common method starts with the chlorination of pyridazine to obtain 3,6-dichloropyridazine. This intermediate is then reacted with methoxymethyl chloride in the presence of a base, such as sodium hydride, to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-4,5-bis(methoxymethyl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile, products can include amines, thiols, or other substituted derivatives.

    Oxidation Products: Aldehydes, carboxylic acids, or ketones.

    Reduction Products: Alcohols or other reduced derivatives.

Scientific Research Applications

3,6-Dichloro-4,5-bis(methoxymethyl)pyridazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including potential anticancer, antimicrobial, and anti-inflammatory agents.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-4,5-bis(methoxymethyl)pyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit tyrosine kinases or other signaling molecules, leading to the suppression of cancer cell growth. The methoxymethyl groups may enhance its binding affinity and selectivity for the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dichloro-4,5-bis(methoxymethyl)pyridazine is unique due to the presence of both chlorine and methoxymethyl groups, which confer specific chemical reactivity and biological activity. This combination allows for versatile modifications and applications in different fields .

Properties

CAS No.

945599-39-3

Molecular Formula

C8H10Cl2N2O2

Molecular Weight

237.08 g/mol

IUPAC Name

3,6-dichloro-4,5-bis(methoxymethyl)pyridazine

InChI

InChI=1S/C8H10Cl2N2O2/c1-13-3-5-6(4-14-2)8(10)12-11-7(5)9/h3-4H2,1-2H3

InChI Key

SLFZVMYSLFHYDV-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C(=NN=C1Cl)Cl)COC

Origin of Product

United States

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